2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopentyl group, a methylamino group, and a carbonitrile group attached to a cyclopenta[b]pyridine ring system.
Preparation Methods
The synthesis of 2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through the formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: The compound and its derivatives are investigated for use as corrosion inhibitors for metals.
Mechanism of Action
The mechanism of action of 2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, its derivatives can inhibit protein kinases by binding to the active site, thereby blocking the enzyme’s activity . The pathways involved depend on the specific biological target and the compound’s structure.
Comparison with Similar Compounds
2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can be compared with other cyclopenta[b]pyridine derivatives. Similar compounds include:
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but lacks the cyclopentyl and methylamino groups.
2-benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Contains a benzylsulfanyl group and a cyclohexenyl group, offering different chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[cyclopentyl(methyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3/c1-18(13-6-2-3-7-13)15-12(10-16)9-11-5-4-8-14(11)17-15/h9,13H,2-8H2,1H3 |
InChI Key |
SELBWJXRFYWRFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C2=C(C=C3CCCC3=N2)C#N |
Origin of Product |
United States |
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